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Loop-mediated isothermal amplification (LAMP) is a powerful and versatile nucleic acid
amplification technique that has rapidly gained prominence in molecular diagnostics and
research. Its key advantages—simplicity, speed, high sensitivity, and specificity—make it an
ideal platform for a wide range of applications, from point-of-care disease diagnosis to
environmental monitoring. This in-depth technical guide provides a detailed overview of the
core principles of LAMP, comprehensive experimental protocols, and a comparative analysis of
its performance against traditional PCR methods, tailored for researchers, scientists, and drug
development professionals.

Core Principles of Loop-Mediated Isothermal
Amplification

LAMP is an autocycling, strand displacement DNA synthesis method that occurs at a constant
temperature, typically between 60-65°C. This isothermal nature eliminates the need for a
thermal cycler, a significant advantage over the polymerase chain reaction (PCR). The high
specificity of LAMP is achieved through the use of four to six primers that recognize six to eight
distinct regions on the target DNA. The reaction is driven by a DNA polymerase with high
strand displacement activity, most commonly Bacillus stearothermophilus (Bst) DNA
polymerase.

The key to the LAMP mechanism is the formation of a dumbbell-like DNA structure that serves
as the template for exponential amplification. This process is initiated by a set of inner primers
(Forward Inner Primer, FIP, and Backward Inner Primer, BIP), which contain sequences of both
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the sense and antisense strands of the target DNA. The outer primers (F3 and B3) and optional
loop primers (Loop-F and Loop-B) further facilitate the reaction, with the loop primers
significantly accelerating the amplification process.

The amplification process generates a large amount of DNA, leading to a high concentration of
magnesium pyrophosphate, a byproduct of the reaction. This precipitation of magnesium
pyrophosphate can be visually detected as turbidity, providing a simple and rapid method for
result interpretation. Alternatively, fluorescent dyes or pH indicators can be used for real-time or
colorimetric detection.

Quantitative Data Presentation: LAMP vs. PCR

The performance of LAMP is often benchmarked against PCR, the gold standard in nucleic
acid amplification. The following tables summarize the sensitivity and specificity of LAMP in
comparison to PCR for the detection of various viral, parasitic, and plant pathogens.

Table 1: Comparative Sensitivity and Specificity of LAMP
and PCR for Viral Pathogen Detection
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Table 2: Comparative Sensitivity and Specificity of LAMP
and PCR for Parasite Detection
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Experimental Protocols

The following sections provide detailed methodologies for performing LAMP assays on various

sample types. These protocols are intended as a general guide and may require optimization

for specific targets and experimental conditions.

General LAMP Reaction Setup

A typical LAMP reaction consists of the following components. Master mixes containing many

of these components are commercially available.
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Component Final Concentration
FIP and BIP primers 1.6 uM each
F3 and B3 primers 0.2 pM each
Loop-F and Loop-B primers (optional) 0.4 uM each

Bst DNA Polymerase

8 U/25 L reaction

dNTPs 1.4 mM each
Betaine 0.8 M
MgSOa 8 mM
Isothermal Amplification Buffer 1X

Target DNA/RNA Variable

Nuclease-free water

To final volume

Incubation: Incubate the reaction mixture at 60-65°C for 30-60 minutes. The optimal

temperature and time may vary depending on the primers and target sequence.

Protocol for Viral RNA Detection from Saliva

This protocol is suitable for the detection of viral RNA, such as SARS-CoV-2, from saliva

samples.

o Sample Collection: Collect saliva in a sterile container.

o Sample Pre-treatment (optional but recommended): To inactivate inhibitors and release RNA,

heat the saliva sample at 95°C for 5 minutes.

» Reverse Transcription LAMP (RT-LAMP) Reaction Setup:

o Prepare the LAMP reaction mixture as described in section 3.1.

o Add a reverse transcriptase enzyme to the reaction mix. The concentration will depend on

the specific enzyme used.
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o Add 1-5 pL of the pre-treated saliva sample to the reaction tube.

e |ncubation: Incubate the RT-LAMP reaction at 60-65°C for 30-60 minutes.

e Detection: Analyze the results using a pre-determined method (turbidity, fluorescence, or
colorimetric change).

Protocol for DNA Extraction from Blood for LAMP

This protocol outlines a common method for extracting DNA from whole blood for use in LAMP
assays.

o Sample Collection: Collect whole blood in an EDTA-containing tube to prevent coagulation.
» Lysis of Red Blood Cells:
o Mix 200 pL of whole blood with 800 pL of RBC lysis buffer.
o Incubate on ice for 10 minutes.
o Centrifuge at 2,000 x g for 5 minutes and discard the supernatant.
 Lysis of White Blood Cells and Protein Precipitation:
o Resuspend the white blood cell pellet in 200 pL of cell lysis buffer.
o Add 100 puL of protein precipitation solution and vortex vigorously.
o Centrifuge at 13,000 x g for 5 minutes.
» DNA Precipitation:
o Transfer the supernatant to a clean tube containing 300 pL of isopropanol.
o Gently mix by inversion until the DNA precipitates.
o Centrifuge at 13,000 x g for 2 minutes.

o DNA Wash and Resuspension:
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o Discard the supernatant and wash the DNA pellet with 70% ethanol.

o Air dry the pellet and resuspend it in a suitable volume of nuclease-free water or TE buffer.

e LAMP Reaction: Use 1-5 pL of the extracted DNA in the LAMP reaction as described in
section 3.1.

Protocol for Pathogen Detection in Plant Leaf Tissue

This protocol is designed for the detection of plant pathogens from leaf samples.
Sample Collection: Collect a small section of a leaf showing disease symptoms.
Crude DNA Extraction:

o Place the leaf tissue (approx. 50-100 mg) in a microcentrifuge tube with a small amount of
extraction buffer (e.g., a buffer containing Tris-HCI, EDTA, and a detergent like SDS).

o Grind the tissue using a pestle.
o Centrifuge the mixture at high speed for 5 minutes.
LAMP Reaction:

o Use 1-2 pL of the supernatant directly in the LAMP reaction mixture as described in
section 3.1.

Incubation and Detection: Incubate the reaction and analyze the results as previously
described. For some robust LAMP assays, direct addition of a small piece of infected leaf
tissue to the reaction tube can also yield positive results, bypassing the need for explicit DNA
extraction.[6]

Mandatory Visualizations
The Loop-Mediated Isothermal Amplification (LAMP)
Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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